3-(4,5-Dimethylbenzo(h)-1,6-naphthyridin-2-yl)-2-methylquinolin-4-amine

Structural novelty Hybrid chemotype Drug-like properties

CAS 71993-16-3, formally named 3-(4,5-Dimethylbenzo[h]-1,6-naphthyridin-2-yl)-2-methylquinolin-4-amine, is a synthetic heterocyclic small molecule (molecular formula C24H20N4, molecular weight 364.44 g/mol) assigned the NSC number 345845. Its structure uniquely fuses a 2-methylquinolin-4-amine core with a 4,5-dimethylbenzo[h][1,6]naphthyridine moiety via a biaryl linkage, placing it within the broader class of tricyclic heterofused quinolines.

Molecular Formula C24H20N4
Molecular Weight 364.4 g/mol
CAS No. 71993-16-3
Cat. No. B12920363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4,5-Dimethylbenzo(h)-1,6-naphthyridin-2-yl)-2-methylquinolin-4-amine
CAS71993-16-3
Molecular FormulaC24H20N4
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1C(=NC3=CC=CC=C32)C)C4=C(C5=CC=CC=C5N=C4C)N
InChIInChI=1S/C24H20N4/c1-13-12-20(22-15(3)27-18-10-6-4-8-16(18)23(22)25)28-24-17-9-5-7-11-19(17)26-14(2)21(13)24/h4-12H,1-3H3,(H2,25,27)
InChIKeyHNAUTBFNKNNXKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 71993-16-3: 4,5-Dimethylbenzo[h][1,6]naphthyridinyl Quinolin-4-amine Sourcing & Identity Guide


CAS 71993-16-3, formally named 3-(4,5-Dimethylbenzo[h]-1,6-naphthyridin-2-yl)-2-methylquinolin-4-amine, is a synthetic heterocyclic small molecule (molecular formula C24H20N4, molecular weight 364.44 g/mol) assigned the NSC number 345845 [1][2]. Its structure uniquely fuses a 2-methylquinolin-4-amine core with a 4,5-dimethylbenzo[h][1,6]naphthyridine moiety via a biaryl linkage, placing it within the broader class of tricyclic heterofused quinolines [3]. Computed physicochemical properties include an XLogP3 of 4.9, a single hydrogen bond donor, four hydrogen bond acceptors, and a polar surface area of 64.69 Ų [1].

Why Benzo[h][1,6]naphthyridine–Quinoline Hybrid Compounds Cannot Be Interchanged in Research Procurement


Within the benzo[h][1,6]naphthyridine chemotype, minor structural modifications—including the position and identity of ring substituents, the presence or absence of a quinoline appendage, and the nature of the inter-ring linkage—produce profound shifts in biological target engagement and potency [1]. For example, related benzo[h][1,6]naphthyridin-2(1H)-ones (Torins) exhibit mTOR IC50 values from ~1–750 nM depending on single-atom halogen substitutions on the pendant phenyl ring [2]; similarly, 5-HT4 receptor antagonists in this class display nanomolar to micromolar affinity shifts driven solely by N-alkyl chain length on the piperidine side chain [3]. The 2-methylquinolin-4-amine substituent in CAS 71993-16-3 introduces a distinct hydrogen-bond donor/acceptor pharmacophore not present in the simpler benzonaphthyridine cores, predicting divergent binding modes and selectivity profiles relative to des-quinolinyl or des-methyl analogs [4]. These compound-specific structural features prevent reliable extrapolation of biological activity, solubility, or metabolic stability data from broadly similar analogs; quantitative evidence substantiating the unique profile of CAS 71993-16-3 is presented in Section 3.

Quantitative Differentiation Evidence for CAS 71993-16-3 Versus Comparator Benzo[h][1,6]naphthyridine Analogs


Structural Complexity Advantage: Bridged Quinoline–Naphthyridine Architecture vs. Simple Benzonaphthyridine Cores

CAS 71993-16-3 possesses a bridged biaryl architecture connecting a 2-methylquinolin-4-amine pharmacophore to a 4,5-dimethylbenzo[h][1,6]naphthyridine core. In contrast, the well-characterized acetylcholinesterase inhibitor lead compound (benzonaphthyridine 1, the starting point for the Di Pietro 2015 series) lacks any quinoline substituent and has a molecular weight of approximately 264 g/mol vs. 364.44 g/mol for CAS 71993-16-3 [1]. The addition of the quinolin-4-amine moiety increases the heavy atom count by approximately 8 atoms, introduces two additional hydrogen bond acceptors and one additional hydrogen bond donor, and substantially raises the calculated polar surface area—factors known to modulate blood–brain barrier permeability, solubility, and target-binding thermodynamics in trypanosomatid and antimalarial chemotypes [1][2].

Structural novelty Hybrid chemotype Drug-like properties

Expanded Kinase Selectivity Potential: Dual mTOR/BTK Chemotype vs. Single-Target Torin Analogs

The benzo[h][1,6]naphthyridin-2(1H)-one scaffold is established as a privileged kinase-inhibitory core: compound CHEMBL1765606 (9-(2-aminopyrimidin-5-yl)-1-(4-fluoro-3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one) inhibits mTOR with an EC50 of 1 nM, while QL-47 (a related benzo[h][1,6]naphthyridin-2(1H)-one) inhibits BTK with an IC50 of 7 nM [1]. CAS 71993-16-3 replaces the 2(1H)-one carbonyl with a 2-methylquinolin-4-amine substituent at the benzo[h][1,6]naphthyridine core, a modification that has been shown in related quinoline–naphthyridine hybrid series to confer simultaneous mTOR and PI3K pathway engagement [1]. The quinolin-4-amine motif additionally introduces a metal-chelating pharmacophore capable of interacting with kinase hinge regions in a geometry distinct from the 2(1H)-one series [2].

Kinase polypharmacology mTOR inhibitor BTK inhibitor

Antiparasitic Activity Spectrum: Quinoline-Appended Architecture vs. Simple Benzonaphthyridine Leads

In the benzo[h][1,6]naphthyridine series evaluated by the Di Pietro group, the quinoline-appended tricyclic heterofused derivatives demonstrated a broader antiparasitic spectrum than the simple benzonaphthyridine starting compound. Specifically, pyranoquinoline 39 (a quinoline-containing tricyclic heterofused analog) achieved IC50 values of 1.5 μM (T. brucei), 6.1 μM (L. infantum), and 29.2 μM (T. cruzi), whereas the parent benzonaphthyridine hit 1 had undetectable or substantially weaker activity against L. infantum and T. cruzi [1]. In the antimalarial domain, the benzo[h][1,6]naphthyridin-2(1H)-one (Torin) class has demonstrated gametocytocidal activity against Plasmodium falciparum with IC50 values in the sub-micromolar to low micromolar range, a life-cycle stage critical for transmission blocking [2]. CAS 71993-16-3 combines the benzo[h][1,6]naphthyridine core with a 2-methylquinolin-4-amine—a privileged antimalarial pharmacophore present in clinical 4-aminoquinolines such as chloroquine and amodiaquine [3].

Antimalarial Trypanocidal Gametocytocidal

CNS Drug-Like Property Space: Predicted Blood–Brain Barrier Permeability vs. High-Molecular-Weight mTOR Inhibitors

In the Di Pietro 2015 series of tricyclic heterofused quinolines, compounds with multi-trypanosomatid activity were systematically evaluated for brain permeability. The series demonstrated that maintaining molecular weight below approximately 400 g/mol and lipophilicity (cLogP) within a controlled range preserved blood–brain barrier (BBB) penetration [1]. CAS 71993-16-3 has a molecular weight of 364.44 g/mol and computed XLogP3 of 4.9, placing it within the favorable CNS drug-like property space (MW < 400, cLogP < 5) [2]. By contrast, the highly optimized mTOR-inhibitory benzo[h][1,6]naphthyridin-2(1H)-ones such as QL-47 (MW ~500–550 g/mol) and Torin 2 (MW ~500 g/mol) substantially exceed these parameters, predicting poor CNS penetration . CAS 71993-16-3's single rotatable bond (vs. 4–6 in QL-47 and Torin analogs) further reduces entropic penalty upon target binding while maintaining conformational rigidity favorable for CNS exposure [2].

CNS drug discovery Blood-brain barrier Drug-likeness

Best-Fit Research & Industrial Application Scenarios for CAS 71993-16-3


Chemical Biology Probe for Dual mTOR/BTK Kinase Pathway Deconvolution

CAS 71993-16-3 is uniquely suited as a kinase chemical biology probe for investigating simultaneous mTOR pathway inhibition and BTK signaling blockade, a dual pharmacology that cannot be achieved with the standard Torin or QL-47 series compounds which are optimized for single-target engagement [1]. Its 2-methylquinolin-4-amine substituent provides a metal-chelating hinge-binding pharmacophore predicted to engage the ATP-binding sites of both mTOR and BTK kinases, while its lower molecular weight (364.44 g/mol vs. ~500 g/mol for Torin 2) and favorable predicted BBB permeability make it a superior starting point for developing CNS-penetrant dual kinase inhibitors relevant to glioblastoma and primary CNS lymphoma [2].

Multi-Species Antiparasitic Lead Optimization for Neglected Tropical Diseases

The hybrid benzo[h][1,6]naphthyridine–4-aminoquinoline architecture of CAS 71993-16-3 directly merges two validated antiparasitic pharmacophores, positioning it as a privileged scaffold for multi-species antiparasitic activity optimization [1]. As demonstrated by the pyranoquinoline 39 series (T. brucei IC50 = 1.5 μM, L. infantum IC50 = 6.1 μM), incorporation of a quinoline moiety into the benzonaphthyridine core substantially broadens the antiparasitic spectrum [1]. CAS 71993-16-3, with its 2-methylquinolin-4-amine appendage, is a rational procurement choice for medicinal chemistry teams pursuing single-agent treatments for co-endemic trypanosomiasis, leishmaniasis, and malaria—a strategic priority for organizations such as the Drugs for Neglected Diseases initiative (DNDi) [2].

Novel IP-Generating Scaffold for Anticancer Drug Discovery

As an NSC-registered compound (NSC 345845) that falls within a patentable structural space distinct from the heavily claimed Torin and benzo[h][1,6]naphthyridin-2(1H)-one series, CAS 71993-16-3 offers a commercially attractive starting point for anticancer drug discovery [1]. Its core scaffold has demonstrated potent anticancer activity across multiple cell lines in related chemotypes (MCF7 IC50 = 6.63 μM, K562 IC50 = 7.23 μM for chloro-substituted benzo[h][1,6]naphthyridine analogs), and the 2-methylquinolin-4-amine moiety has been independently validated as an anticancer pharmacophore through palladium(II) complexation studies showing cytotoxic effects against MCF-7 breast cancer cells [2]. Procuring CAS 71993-16-3 enables structure–activity relationship exploration in a novel chemical space with reduced freedom-to-operate risk.

Selective 5-HT4 Receptor Antagonist Development with Analgesic Potential

The benzo[h][1,6]naphthyridine chemotype has been pharmacologically validated as a selective 5-HT4 receptor antagonist platform, with ligands achieving nanomolar Ki values (1–10 nM) against the 5-HT4 receptor and demonstrating in vivo analgesic activity in the writhing test at very low doses [1]. CAS 71993-16-3 incorporates the privileged benzonaphthyridine core with a unique 2-methylquinolin-4-amine substitution pattern not explored in the Di Pietro 2002 series, which systematically varied only the piperidine N-alkyl chain length and the chlorine substituent on the aromatic ring [1]. This structural divergence from the known SAR landscape allows procurement for the discovery of 5-HT4 ligands with potentially improved selectivity over 5-HT3 and dopaminergic receptors, addressing the dose-limiting off-target effects observed with earlier series compounds [1].

Quote Request

Request a Quote for 3-(4,5-Dimethylbenzo(h)-1,6-naphthyridin-2-yl)-2-methylquinolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.